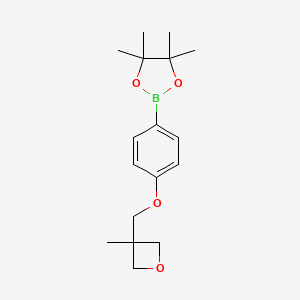
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis reactions due to their unique structure and biological activity. They are widely used in carbon-carbon coupling and carbon-hetero coupling reactions .
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The structure of the compound is confirmed by techniques such as FTIR, 1H and 13C NMR, and MS . Industrial production methods for boronic acid derivatives often involve similar synthetic routes, ensuring the compound’s stability and purity.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles. The major products formed are substituted boronic acid derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, leading to different boronic acid derivatives.
Coupling Reactions: The compound is a significant intermediate in Suzuki coupling reactions, forming carbon-carbon bonds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki coupling reactions.
Biology: Its unique structure and biological activity make it useful in studying biological processes.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic acid derivatives such as:
Phenylboronic Acid: Used in similar coupling reactions but lacks the unique structure of the title compound.
Pinacolborane: Another boronic acid derivative used in organic synthesis but with different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of the oxetane group, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C17H25BO4 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-6-8-14(9-7-13)20-12-17(5)10-19-11-17/h6-9H,10-12H2,1-5H3 |
InChI Key |
VNSRZJHLLOEBQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(COC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















